molecular formula C17H13BrN2O3 B4677634 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4677634
M. Wt: 373.2 g/mol
InChI Key: HGLQWNNYFVRCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD7929, is a chemical compound that has gained significant interest in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of heat shock protein 90, a protein involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for certain enzymes and proteins, which allows for precise targeting and manipulation of cellular processes. However, one limitation is its potential toxicity, as it has been shown to induce cell death in normal cells at high concentrations.

Future Directions

There are several future directions for the study of 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of more potent and selective inhibitors of histone deacetylases and heat shock protein 90, which could have potential therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields of scientific research.

Scientific Research Applications

5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro.

properties

IUPAC Name

5-benzhydryl-5-bromo-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-17(14(21)19-16(23)20-15(17)22)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLQWNNYFVRCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)NC(=O)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-5-(diphenylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-5-(diphenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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